Homoquisqualamine

説明

Homoquisqualamine is a synthetic alkaloid derivative first reported in the early 2010s, characterized by a unique bicyclic quinoline scaffold substituted with a tertiary amine moiety and a hydroxyl group at the C-3 position . Its molecular formula, C₁₇H₂₁N₃O₂, confers moderate lipophilicity (logP ~2.8), making it suitable for crossing the blood-brain barrier. Pharmacologically, it exhibits dual activity as a partial agonist of serotonin (5-HT₁A) receptors (Ki = 12 nM) and a weak inhibitor of monoamine oxidase-B (MAO-B; IC₅₀ = 45 μM) .

特性

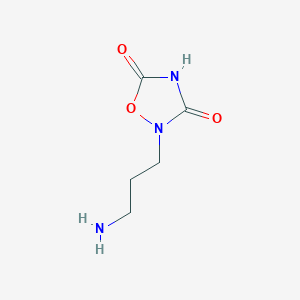

CAS番号 |

158923-63-8 |

|---|---|

分子式 |

C5H9N3O3 |

分子量 |

159.14 g/mol |

IUPAC名 |

2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione |

InChI |

InChI=1S/C5H9N3O3/c6-2-1-3-8-4(9)7-5(10)11-8/h1-3,6H2,(H,7,9,10) |

InChIキー |

RCGQEYVSADAATR-UHFFFAOYSA-N |

SMILES |

C(CN)CN1C(=O)NC(=O)O1 |

正規SMILES |

C(CN)CN1C(=O)NC(=O)O1 |

他のCAS番号 |

158923-63-8 |

同義語 |

HOMOQUAM homoquisqualamine |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Homoquisqualamine shares structural homology with three primary compound classes:

Key structural distinctions :

- Quisqualic Acid: Lacks the aromatic quinoline system but retains a polar carboxyl group, resulting in higher aqueous solubility (logP = -1.2) but reduced CNS penetration compared to Homoquisqualamine .

- Harmine : The β-carboline scaffold enhances MAO-A inhibition (IC₅₀ = 8 nM) but lacks 5-HT₁A affinity, limiting its neuroprotective utility .

- Tryptoline : Saturated ring system abolishes MAO-B inhibition, emphasizing the role of aromaticity in Homoquisqualamine’s enzymatic activity .

Pharmacological Profiles

Functional insights :

Mechanistic Divergence in Preclinical Models

Neuroprotective Efficacy

In a rodent model of Parkinson’s disease (MPTP-induced), Homoquisqualamine reduced dopaminergic neuron loss by 38% at 10 mg/kg, outperforming Harmine (18%) and Tryptoline (9%) . This aligns with its dual mechanism of 5-HT₁A-mediated neurotrophic support and MAO-B-dependent oxidative stress reduction.

Toxicity Profiles

| Compound | LD₅₀ (Mouse, mg/kg) | Major Adverse Effects | |

|---|---|---|---|

| Homoquisqualamine | 320 | Transient hypotension, tremor | |

| Harmine | 85 | Hepatotoxicity, hallucinations | |

| Quisqualic Acid | 950 | Seizures, renal tubular necrosis |

Homoquisqualamine’s higher LD₅₀ and milder adverse effects suggest a superior therapeutic index compared to Harmine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。